tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate
Description
tert-Butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate is a synthetic carbamate derivative characterized by a tert-butyl carbamate group attached to a 3-hydroxypropyl chain. This chain is further substituted with a benzyl group bearing a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. The tert-butyl group enhances steric protection of the carbamate moiety, while the hydroxypropyl chain and aromatic substituents influence solubility, hydrogen-bonding capacity, and intermolecular interactions .
Properties
IUPAC Name |
tert-butyl N-[2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO4/c1-16(2,3)22-15(20)18-9-11(10-19)7-12-8-13(17)5-6-14(12)21-4/h5-6,8,11,19H,7,9-10H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTOZSYNKPFQSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=C(C=CC(=C1)Br)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-methoxybenzyl alcohol and tert-butyl carbamate.
Protection of Hydroxyl Group: The hydroxyl group of 5-bromo-2-methoxybenzyl alcohol is protected using a suitable protecting group, such as a silyl ether.
Formation of Intermediate: The protected intermediate is then reacted with 3-chloropropanol in the presence of a base like potassium carbonate to form the 3-hydroxypropyl derivative.
Deprotection: The protecting group is removed to yield the free hydroxyl compound.
Carbamate Formation: Finally, the free hydroxyl compound is reacted with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired tert-butyl carbamate derivative.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated purification systems to handle the multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the methoxy group can be demethylated.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Formation of 3-oxo derivatives.
Reduction: Formation of dehalogenated or demethylated products.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The tert-butyl carbamate group is a common protecting group for amines in organic synthesis.
Biology and Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its structural features that mimic biologically active molecules.
Biochemical Studies: Used in studies to understand the interaction of similar compounds with biological targets.
Industry
Material Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Molecular weights estimated based on analogous structures.
Key Structural and Functional Insights:
Substituent Position Effects: The 5-bromo-2-methoxy substitution (target compound) places bromine and methoxy groups in meta and ortho positions, respectively. This contrasts with the 3-bromo-4-methoxy analog (), where substituents are meta and para. The 3-bromo-4-fluoro analog () replaces methoxy with fluorine, reducing steric bulk but increasing electronegativity, which could enhance binding to hydrophobic pockets in biological targets .
Chain Modifications :
- The ethyl chain in ’s compound lacks a hydroxy group, reducing hydrogen-bonding capacity compared to the hydroxypropyl chain in the target compound. This difference may impact solubility and pharmacokinetic properties .
Biological Activity
Tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate is a synthetic compound that has garnered interest in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C₁₆H₂₄BrN₁O₄
- Molecular Weight : Approximately 374.27 g/mol
- Functional Groups : It contains a tert-butyl group, a bromo-substituted methoxyphenyl moiety, and a hydroxypropyl chain.
The structural complexity suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal applications.
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the following areas:
- Anticonvulsant Activity : The compound is noted as an intermediate in the synthesis of Lacosamide, an anticonvulsant drug approved for treating partial-onset seizures and neuropathic pain. This connection suggests potential anticonvulsant properties of the compound itself.
- Enzyme Modulation : Compounds with similar structures often interact with specific enzymes or receptors, potentially acting as inhibitors or modulators of biological pathways. The presence of the hydroxy group enhances its ability to engage in hydrogen bonding, crucial for biological interactions.
The mechanism of action for this compound is not fully elucidated but may involve:
- Receptor Interaction : The unique combination of functional groups may influence receptor interactions and metabolic stability.
- Biochemical Pathway Modulation : The compound's ability to modulate enzyme activity can lead to altered biochemical pathways, contributing to its therapeutic effects.
Synthesis and Applications
The synthesis of this compound involves several steps, which include:
- Formation of Carbamate : The initial reaction involves the formation of the carbamate functional group through reaction with appropriate amines.
- Purification : High yields and purity are necessary for further applications in drug development and synthesis of bioactive molecules.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals unique features that may confer distinct biological activities. The following table summarizes notable compounds:
| Compound Name | Unique Features |
|---|---|
| Tert-butyl N-{2-(5-bromothiophen-2-yl)ethyl}carbamate | Contains thiophene; potential different biological activity |
| Tert-butyl N-{2-(4-chloro-3-methoxyphenyl)ethyl}carbamate | Chlorine substitution may alter pharmacological properties |
| Tert-butyl N-{2-(4-fluorophenyl)ethyl}carbamate | Fluorine substitution could enhance lipophilicity and bioavailability |
Future Directions
Further research is required to elucidate the specific mechanisms and efficacy of this compound in biological systems. Potential studies could include:
- In vitro assays to assess its interaction with specific receptors.
- In vivo studies to evaluate its pharmacokinetic properties and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
